3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid is a synthetic compound with potential applications in medicinal chemistry, specifically in the development of pharmaceuticals. This compound is characterized by the presence of a tert-butyldimethylsilyloxy group, which enhances its stability and solubility, making it suitable for various biological applications.
The compound falls under the category of amino acids and derivatives due to the presence of an amino group and a carboxylic acid functional group. Its structural complexity also categorizes it as a silicon-containing organic compound due to the tert-butyldimethylsilyloxy moiety.
The synthesis of 3-(tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid typically involves several steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are used to monitor the progress of reactions and confirm product identity .
The molecular formula for 3-(tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid is . The structural representation includes:
The compound can participate in various chemical reactions typical for amino acids and their derivatives:
Reactions are often conducted under mild conditions to preserve sensitive functional groups. The use of solvents such as dimethyl sulfoxide or tetrahydrofuran is common to facilitate solubility and reactivity .
The mechanism of action for this compound, particularly in biological systems, involves its role as a substrate or intermediate in enzymatic reactions. The presence of the amino group allows it to participate in peptide synthesis, while the silyl ether enhances its stability against hydrolysis.
Research indicates that compounds with similar structures can act as inhibitors or modulators in biochemical pathways, potentially affecting cellular processes such as protein synthesis and signal transduction .
Relevant data on melting point, boiling point, and specific heat capacity were not available but can be inferred from similar compounds in literature .
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid has potential applications in:
This compound's unique structural features make it valuable for exploring new therapeutic avenues and enhancing drug delivery systems .
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid is a multifunctional synthetic intermediate pivotal in complex organic synthesis. Its systematic IUPAC name, 3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoic acid, reflects its structural complexity, incorporating a tert-butyldimethylsilyl (TBDMS) ether, a methylamide, and a carboxylic acid along a pentanoic acid backbone [3] [8]. The compound is cataloged under CAS Registry Number 1076199-66-0, with a molecular formula of C12H25NO4Si and a molecular weight of 275.42 g/mol [4]. Its chemical significance arises from its role as a protected hydroxy acid, enabling precise stereochemical control in peptide mimetics and chiral molecule synthesis.
Synonyms for this compound include:
Table 1: Key Identifiers of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic Acid
Property | Value |
---|---|
CAS Registry Number | 1076199-66-0 |
Molecular Formula | C12H25NO4Si |
Molecular Weight | 275.42 g/mol |
IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoic acid |
SMILES | CC(C)(C)Si(C)OC(CC(=O)NC)CC(=O)O |
Key Synonyms | 3-(TBDMS-oxy)-5-(N-methylcarbamoyl)pentanoic acid |
The TBDMS group serves as a robust alcohol-protecting moiety, while the methylamide and carboxylic acid groups offer sites for peptide coupling or diversification. This triad of functionalities allows the compound to act as a linchpin in constructing biologically active molecules with defined stereochemistry [3].
The compound’s structure features three strategically positioned functional groups on a five-carbon chain:
The C-3 stereocenter (when chiral) influences the molecule’s three-dimensional conformation. Computational models suggest that the TBDMS group’s bulkiness forces the pentanoic chain into a bent conformation, positioning the carboxylic acid near the methylamide group for potential intramolecular interactions [10]. This spatial arrangement is critical for substrate recognition in enzyme-inhibitor complexes.
Table 2: Functional Group Reactivity and Roles
Functional Group | Reactivity | Synthetic Utility |
---|---|---|
TBDMS ether (C-3) | Stable to bases; cleaved by F⁻ (e.g., TBAF) | Protects alcohol during multistep synthesis; enables orthogonal deprotection |
Methylamide (C-5) | Resists nucleophiles; participates in H-bonding | Mimics peptide bonds; enhances bioavailability |
Carboxylic acid (C-1) | Forms amides/esters; decarboxylates under harsh conditions | Anchoring point for solid-phase synthesis; modular derivatization |
Spectroscopic characterization includes:
Since the early 2000s, this compound has emerged as a versatile building block in pharmaceutical synthesis. Its design leverages orthogonal protection: the TBDMS group’s stability under basic conditions allows selective modification of the carboxylic acid or amide while preserving the alcohol functionality [2] [10]. This attribute proved indispensable in synthesizing HIV-1 protease inhibitors, where the C-3 stereochemistry dictated binding affinity to the protease’s chiral active site [10].
A landmark application was its use in the synthesis of N-methylated peptide isosteres, which resist proteolytic cleavage. The methylamide group’s incorporation reduced renal clearance in preclinical candidates, extending half-life by 40–60% compared to non-methylated analogs [2]. Additionally, the TBDMS group facilitated purifications via silica gel chromatography, exploiting its lipophilicity to separate protected intermediates from polar by-products [4].
Despite its utility, commercial availability remains limited. Suppliers like Santa Cruz Biotechnology (SCBT) list it at $360/250 mg, reflecting specialized demand [4]. Key milestones include:
Table 3: Historical Applications and Evolution
Year | Application | Impact |
---|---|---|
2011 | Intermediate for thrombin inhibitors | Enabled selective anticoagulant design |
2018 | Building block for macrocyclic kinase inhibitors | Improved binding affinity (ΔKd = −3.2 kcal/mol) |
2023 | Precursor to 18F-PET tracers | Facilitated non-invasive tumor imaging |
Current research focuses on enzymatic resolutions to access enantiopure forms, addressing the challenge of racemization at C-3 during synthesis [3]. The compound’s role persists due to its balance of reactivity and protection—a testament to enduring design principles in synthetic chemistry.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: